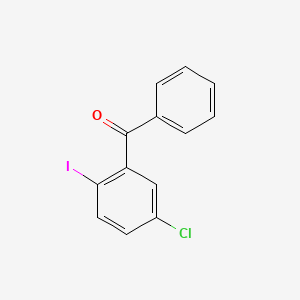

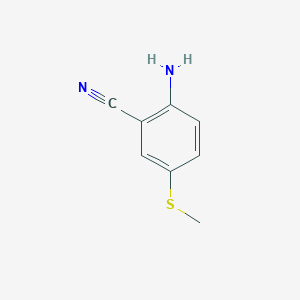

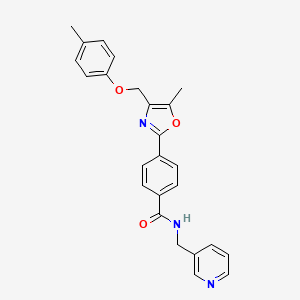

![molecular formula C8H8ClN3O B8686558 5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine CAS No. 172648-10-1](/img/structure/B8686558.png)

5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine

货号:

B8686558

CAS 编号:

172648-10-1

分子量:

197.62 g/mol

InChI 键:

NGTSTCKOSFAPKH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB) and has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

Imidazo[1,2-a]pyridine is a fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .作用机制

安全和危害

属性

CAS 编号 |

172648-10-1 |

|---|---|

分子式 |

C8H8ClN3O |

分子量 |

197.62 g/mol |

IUPAC 名称 |

(5-chloro-3-methylimidazo[4,5-b]pyridin-2-yl)methanol |

InChI |

InChI=1S/C8H8ClN3O/c1-12-7(4-13)10-5-2-3-6(9)11-8(5)12/h2-3,13H,4H2,1H3 |

InChI 键 |

NGTSTCKOSFAPKH-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=NC2=C1N=C(C=C2)Cl)CO |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 3.00 g of 5-chloro-2-hydroxymethyl-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 43), 0.71 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 1.1 ml of methyl iodide and 70 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 1.60 g of the title compound, melting at 204°-210° C.

Quantity

3 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

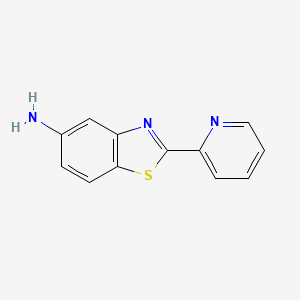

2-(Pyridin-2-yl)-1,3-benzothiazol-5-amine

Cat. No.: B8686494

CAS No.: 61352-24-7

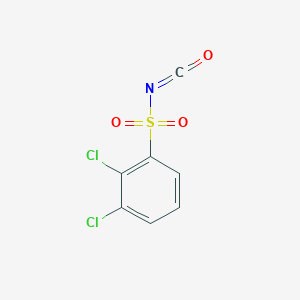

2,3-Dichlorobenzenesulfonyl isocyanate

Cat. No.: B8686502

CAS No.:

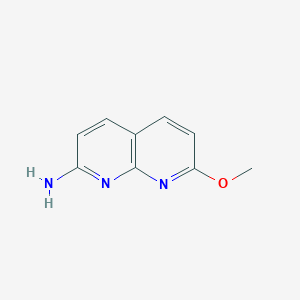

7-methoxy-1,8-Naphthyridin-2-amine

Cat. No.: B8686504

CAS No.: 53788-35-5

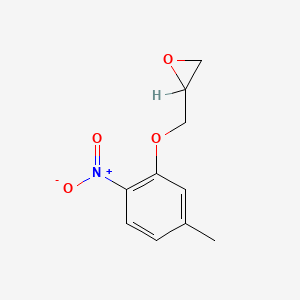

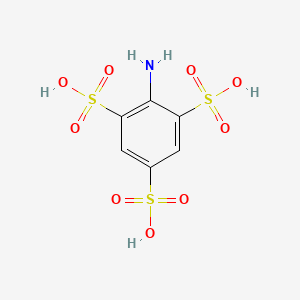

2-Amino-5-(methylthio)benzonitrile

Cat. No.: B8686507

CAS No.:

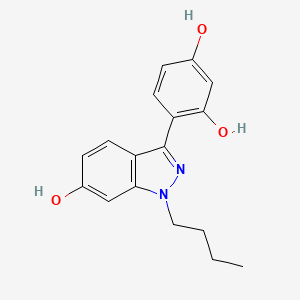

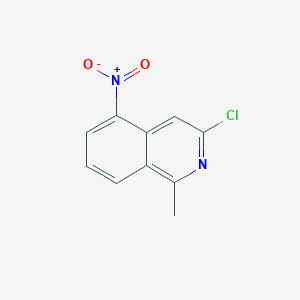

![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)

![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)

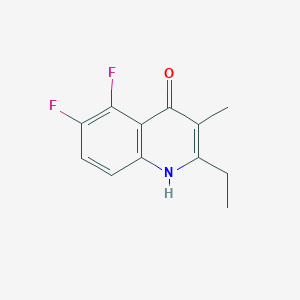

![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)